D-Lactal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Lactal, also known as D-lactic acid, is a stereoisomer of lactic acid. It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar. Unlike its counterpart L-lactic acid, which is the principal isomer produced by humans, D-lactic acid is less common but has significant implications in various biological and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-lactic acid can be synthesized through several methods. One common route involves the fermentation of carbohydrates by specific bacterial strains that produce D-lactic acid as a byproduct. Another method includes the chemical synthesis from racemic mixtures of lactic acid, followed by separation of the D-isomer using chiral resolution techniques .

Industrial Production Methods

Industrial production of D-lactic acid typically involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are employed to ferment sugars like glucose or sucrose under controlled conditions. The fermentation process is optimized to maximize the yield of D-lactic acid while minimizing the production of L-lactic acid .

Analyse Des Réactions Chimiques

Types of Reactions

D-lactic acid undergoes various chemical reactions, including:

Oxidation: D-lactic acid can be oxidized to pyruvate by lactate oxidase.

Reduction: It can be reduced to propylene glycol under specific conditions.

Substitution: D-lactic acid can participate in esterification reactions to form lactate esters.

Common Reagents and Conditions

Oxidation: Lactate oxidase in the presence of oxygen.

Reduction: Hydrogenation using catalysts like nickel or palladium.

Substitution: Acidic or basic catalysts for esterification reactions.

Major Products

Oxidation: Pyruvate.

Reduction: Propylene glycol.

Substitution: Lactate esters.

Applications De Recherche Scientifique

D-lactic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of various compounds.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential in treating conditions like D-lactic acidosis and as a biomarker for certain metabolic disorders.

Industry: Utilized in the production of biodegradable plastics, food additives, and pharmaceuticals .

Mécanisme D'action

D-lactic acid exerts its effects primarily through its role in metabolic pathways. It is produced during anaerobic glycolysis and can be converted to pyruvate by lactate dehydrogenase. This conversion is crucial for maintaining the balance of NADH and NAD+ in cells. D-lactic acid can also act as a signaling molecule, influencing various cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-lactic acid: The principal isomer produced by humans, involved in many physiological processes.

Lactulose: A synthetic disaccharide used as a laxative and prebiotic.

Lactose: A disaccharide found in milk, composed of glucose and galactose

Uniqueness of D-Lactic Acid

D-lactic acid is unique due to its specific stereochemistry, which allows it to participate in distinct biochemical pathways compared to L-lactic acid. Its production and accumulation can lead to conditions like D-lactic acidosis, which is not observed with L-lactic acid .

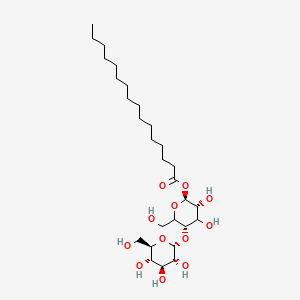

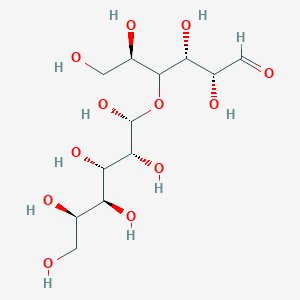

Propriétés

Formule moléculaire |

C12H24O12 |

|---|---|

Poids moléculaire |

360.31 g/mol |

Nom IUPAC |

(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |

Clé InChI |

PYUOYXPEAXAJQI-ZWRLUOFISA-N |

SMILES isomérique |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)